molecular formula C20H16BrNOS B4888855 N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide

N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide

Cat. No. B4888855
M. Wt: 398.3 g/mol
InChI Key: DJMWLCYJQLJALA-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. This compound is also known as BPTM and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide involves the inhibition of the activity of the enzyme protein kinase CK2. This enzyme plays a crucial role in the regulation of various cellular processes, including cell growth, proliferation, and differentiation. The inhibition of this enzyme by BPTM leads to the induction of apoptosis in cancer cells and the potential therapeutic effects in neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide has various biochemical and physiological effects. This compound has been found to inhibit the activity of protein kinase CK2, which plays a crucial role in various cellular processes. Additionally, BPTM has also been found to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Furthermore, BPTM has also been found to have potential therapeutic effects in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide in lab experiments include its potential use in cancer research and the treatment of neurodegenerative disorders. Additionally, this compound has been found to have a high level of selectivity towards protein kinase CK2, which can lead to fewer off-target effects. However, the limitations of using BPTM in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are various future directions for the use of N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide in scientific research. One of the significant future directions is the development of BPTM as a potential therapeutic agent for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and in clinical trials. Furthermore, the potential use of BPTM in combination with other drugs for the treatment of cancer and neurodegenerative disorders should also be explored.
Conclusion:
In conclusion, N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. This compound has been synthesized using different methods and has been found to have various scientific research applications, including cancer research and the treatment of neurodegenerative disorders. The mechanism of action of BPTM involves the inhibition of the activity of protein kinase CK2, which plays a crucial role in various cellular processes. While there are advantages to using this compound in lab experiments, further studies are needed to determine its safety and efficacy.

Synthesis Methods

The synthesis of N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide has been carried out using different methods. One of the commonly used methods involves the reaction of 3-bromobenzaldehyde with thiophenol in the presence of sodium hydroxide to form 3-bromothiophenol. The 3-bromothiophenol is then reacted with benzyl chloroformate to form N-(3-bromophenyl) benzyl carbamate, which is then treated with thioanisole in the presence of a base to form N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide.

Scientific Research Applications

N-(3-bromophenyl)-4-[(phenylthio)methyl]benzamide has been found to have various scientific research applications. One of the significant applications of this compound is in the field of cancer research. Studies have shown that BPTM can inhibit the growth of cancer cells by inducing apoptosis. Additionally, BPTM has also been found to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-(3-bromophenyl)-4-(phenylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNOS/c21-17-5-4-6-18(13-17)22-20(23)16-11-9-15(10-12-16)14-24-19-7-2-1-3-8-19/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMWLCYJQLJALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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